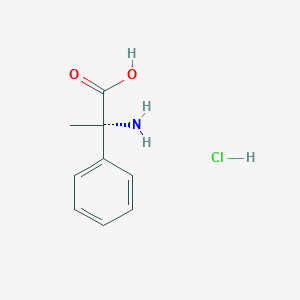
(S)-2-amino-2-phenylpropanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2-phenylpropanoic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of (S)-2-Amino-2-phenylpropanoic acid, which is also known as L-phenylalanine. This compound is significant in various fields, including chemistry, biology, and medicine, due to its role as a building block for proteins and its involvement in various metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-phenylpropanoic acid hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method is the enzymatic resolution of racemic phenylalanine using acylase, which selectively hydrolyzes one enantiomer, leaving the other intact.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified. The hydrochloride salt is formed by reacting the free amino acid with hydrochloric acid.
化学反应分析
Types of Reactions
(S)-2-Amino-2-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenylpyruvic acid.
Reduction: Reduction reactions can convert it to phenylalaninol.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitrous acid can be used for diazotization followed by substitution.
Major Products
Oxidation: Phenylpyruvic acid.
Reduction: Phenylalaninol.
Substitution: Various substituted phenylalanine derivatives depending on the substituent introduced.
科学研究应用
(S)-2-Amino-2-phenylpropanoic acid hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor for the biosynthesis of neurotransmitters like dopamine and norepinephrine.
Medicine: It is studied for its potential therapeutic effects in conditions like depression and chronic pain.
Industry: It is used in the production of artificial sweeteners and as a nutritional supplement.
作用机制
The mechanism of action of (S)-2-Amino-2-phenylpropanoic acid hydrochloride involves its role as a precursor in the biosynthesis of neurotransmitters. It is converted to L-tyrosine, which is then hydroxylated to form L-DOPA. L-DOPA is decarboxylated to produce dopamine, a key neurotransmitter involved in various physiological processes. The molecular targets include enzymes like phenylalanine hydroxylase and tyrosine hydroxylase, which are crucial in these pathways.
相似化合物的比较
Similar Compounds
L-Tyrosine: Another amino acid involved in neurotransmitter synthesis.
L-DOPA: A direct precursor to dopamine.
Phenylpyruvic acid: An oxidation product of phenylalanine.
Uniqueness
(S)-2-Amino-2-phenylpropanoic acid hydrochloride is unique due to its role as a chiral amino acid and its involvement in the biosynthesis of essential neurotransmitters. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry.
属性
IUPAC Name |
(2S)-2-amino-2-phenylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVPLCVIBPZJQG-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













